
Dihidrógeno arseniato de amonio
Descripción general
Descripción
Ammonium dihydrogen arsenate is a useful research compound. Its molecular formula is (NH4)H2AsO4 and its molecular weight is 158.97 g/mol. The purity is usually 95%.
The exact mass of the compound Ammonium dihydrogen arsenate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ammonium dihydrogen arsenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dihydrogen arsenate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios farmacéuticos
El dihidrógeno arseniato de amonio se utiliza como intermedio farmacéutico . Los intermediarios farmacéuticos son compuestos que se utilizan en la producción de ingredientes farmacéuticos activos.
Material electro-óptico
El this compound se ha considerado un material electro-óptico potencial . Ha sido explorado por una serie de investigadores para fines de modulación. Los materiales electro-ópticos tienen la capacidad de alterar sus propiedades ópticas en respuesta a un campo eléctrico.
Agricultura
Históricamente, uno de los principales usos del arseniato de amonio fue como insecticida en la agricultura . Fue particularmente eficaz en el control de plagas en cultivos de frutas y hortalizas.
Preservación de la madera
El this compound también se ha utilizado en la industria maderera para la preservación de la madera . El arseniato actúa como un tóxico para los insectos perforadores de la madera, lo que aumenta la vida útil de la madera.
Crecimiento de nanotubos de nitruro de boro
El this compound se puede utilizar en el crecimiento de nanotubos de nitruro de boro . Los nanotubos de nitruro de boro son un tipo de nanomaterial con aplicaciones potenciales en nanotecnología, electrónica y óptica.
Mejora del rendimiento de las células solares
El this compound se puede utilizar para mejorar el rendimiento de las células solares de polímero invertidas . Esta mejora puede conducir a una conversión de energía más eficiente en las células solares.
Mecanismo De Acción
Target of Action
Ammonium dihydrogen arsenate (ADA) is a compound that has been considered a potential electro-optic material . It has been explored by a number of investigators for modulation purposes . .
Mode of Action
It is known that ada belongs to the non-centrosymmetrical point group 42m (d2d) and crystallizes in the tetragonal system in the paraelectric phase at room temperature . It undergoes an antiferroelectric phase transition at 216.1 ± 0.5 OK .
Biochemical Pathways
Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
It is known that ada is soluble in water .
Result of Action
It is known that ada has high bandwidth performance characteristics .
Action Environment
The action of ADA can be influenced by environmental factors. For instance, ADA is very toxic to aquatic life with long-lasting effects . Therefore, the environment in which ADA is present can significantly influence its action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Ammonium dihydrogen arsenate can have various effects on cells and cellular processes. It is known to be toxic if swallowed or inhaled, and it may cause cancer
Molecular Mechanism
It is known to undergo an antiferroelectric phase transition at certain temperatures
Temporal Effects in Laboratory Settings
The effects of ammonium dihydrogen arsenate can change over time in laboratory settings. It is known to undergo an antiferroelectric phase transition at certain temperatures
Dosage Effects in Animal Models
The effects of ammonium dihydrogen arsenate can vary with different dosages in animal models. It is known to be toxic if swallowed or inhaled, and it may cause cancer
Propiedades
IUPAC Name |
azanium;dihydrogen arsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O4.H3N/c2-1(3,4)5;/h(H3,2,3,4,5);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWJXWNBCACAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O[As](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)H2AsO4, AsH6NO4 | |
| Record name | ammonium dihydrogen arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13462-93-6, 24719-13-9, 7784-44-3 | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), triammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24719-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenic acid (H3AsO4), diammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0065480 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-93-6 | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013462936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dihydrogen arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium dihydrogenarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM DIHYDROGEN ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KYL9Q413A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)

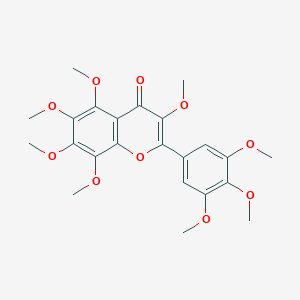
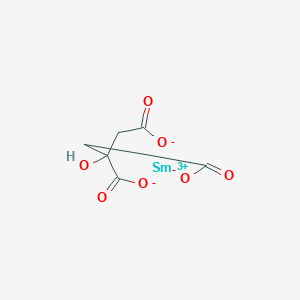
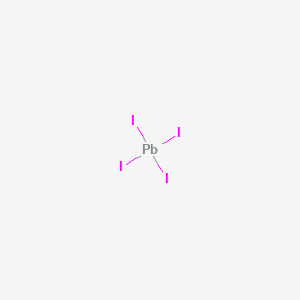
![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)
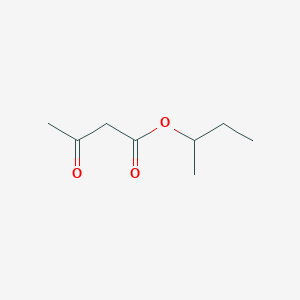

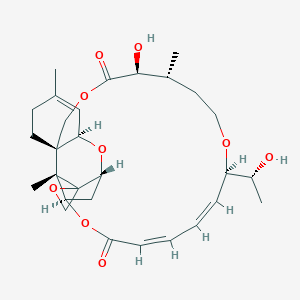


![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
